A Technical Guide to the Physical Properties of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile
A Technical Guide to the Physical Properties of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile, a substituted pyridine derivative, represents a highly functionalized and versatile building block. Its structure combines the reactive potential of two bromine atoms, ideal for cross-coupling reactions, with the electron-withdrawing and lipophilicity-enhancing properties of a trifluoromethyl group, and the synthetic utility of a nitrile moiety. This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physical properties of this compound. We will move beyond a simple datasheet presentation to explain the causality behind its expected characteristics and provide robust, field-proven protocols for their experimental validation.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and fundamental properties of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile are summarized below.
Diagram 1: Chemical Structure of 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile
Caption: Molecular structure of the target compound.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2,6-Dibromo-4-(trifluoromethyl)pyridine-3-carbonitrile | N/A |
| CAS Number | 1416373-32-4 | [1][2][3] |
| Molecular Formula | C₇HBr₂F₃N₂ | [1][3] |
| Molecular Weight | 329.90 g/mol | [3] |
| Physical Form | White Solid | [2] |
| Purity (Typical) | ≥96% | |
| InChI Key | WJBDTCWVPPTFTQ-UHFFFAOYSA-N | |
| SMILES | N#CC1=C(Br)N=C(Br)C=C1C(F)(F)F | [3] |
Thermal Properties: Melting and Boiling Points
Thermal properties are critical indicators of a compound's purity and stability. For crystalline solids, the melting point is a fundamental characteristic.
Melting Point
While specific experimental data for the melting point of this compound is not widely published in the available literature, its determination is a primary step in characterization. A sharp melting range is indicative of high purity, whereas a broad range often suggests the presence of impurities which disrupt the crystal lattice.
Diagram 2: Workflow for Melting Point Determination
Caption: Standard operating procedure for melting point analysis.
Protocol 2.1: Melting Point Determination
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Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.
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Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The final packed height should be 3-5 mm.
-
Measurement: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as this range. A pure compound should have a range of <2°C.
Boiling Point
Given that this compound is a solid at room temperature and possesses a relatively high molecular weight, it is expected to have a high boiling point. It is highly probable that it will decompose at or before reaching its boiling point at atmospheric pressure. If purification by sublimation or distillation is necessary, it must be performed under high vacuum to lower the required temperature.
Solubility Profile
The solubility of a compound is paramount for its application in synthesis, purification, and biological assays. A definitive solubility profile for 2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile is not published, but an expert assessment based on its structure allows for strong predictions.
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Structural Analysis: The molecule has significant hydrophobic character due to the two bromine atoms and the trifluoromethyl group. The pyridine ring and nitrile group introduce some polarity, but their effect is likely outweighed.
-
Predicted Solubility:
-
Insoluble: Water, alkanes (e.g., hexane).
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Sparingly Soluble: Alcohols (e.g., ethanol, methanol).
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Soluble: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and polar aprotic solvents (e.g., DMSO, DMF, acetone).
-
Protocol 3.1: Qualitative Solubility Assessment
-
Setup: Label a series of small vials with different solvents (e.g., Water, Ethanol, Dichloromethane, Acetone, DMSO).
-
Procedure: Add approximately 10 mg of the compound to each vial. Add the solvent dropwise, vortexing after each addition, up to a total volume of 1 mL.
-
Observation: Visually inspect for dissolution. Classify as "soluble" (>10 mg/mL), "sparingly soluble" (some solid remains), or "insoluble" (no visible dissolution).
-
Validation: For critical applications, a quantitative measurement using techniques like HPLC with a calibration curve is recommended to determine the exact solubility in mg/mL or molarity.
Table 2: Solubility Data Log
| Solvent | Temperature (°C) | Observation (e.g., Soluble, Insoluble) | Approx. Solubility (mg/mL) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Dichloromethane | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethyl Sulfoxide | 25 |
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The structure contains only one proton attached to the pyridine ring. This is expected to appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). Its exact chemical shift will be influenced by the surrounding electron-withdrawing groups.
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¹³C NMR: Several distinct carbon signals are expected. Key predicted signals include the nitrile carbon (C≡N) around 115-120 ppm, the carbons attached to bromine (C-Br) at approximately 120-140 ppm, the trifluoromethyl-bearing carbon (C-CF₃) which will appear as a quartet due to C-F coupling, and the protonated carbon (C-H).
-
¹⁹F NMR: The trifluoromethyl group will produce a sharp singlet in the ¹⁹F NMR spectrum, typically between -60 and -70 ppm relative to a CFCl₃ standard.
Protocol 4.1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), chosen based on the solubility assessment.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the tube and invert several times to ensure complete dissolution before placing it in the spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations from its key functional groups. This technique is excellent for confirming the presence of these moieties.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch, strong | 2220 - 2240 |
| C-F (of CF₃) | Stretch, very strong | 1100 - 1350 (multiple bands) |
| Aromatic C=C/C=N | Stretch, medium | 1400 - 1600 |
| Aromatic C-H | Stretch, weak | 3000 - 3100 |
| C-Br | Stretch, medium-weak | 500 - 650 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. For this compound, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
-
Expected Molecular Ion (M⁺): A compound with two bromine atoms will exhibit a characteristic triplet of peaks:
-
M: Contains two ⁷⁹Br isotopes.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Contains two ⁸¹Br isotopes.
-
-
Isotopic Pattern: The relative intensity of these M, M+2, and M+4 peaks will be approximately 1:2:1 . Observing this pattern is strong evidence for the presence of two bromine atoms in the molecule or fragment. The nominal molecular weight is 330, so the cluster of peaks should be centered around m/z 328, 330, and 332 (for the C₇HBr₂F₃N₂⁺ ion).
Diagram 3: Predicted Isotopic Pattern for a Dibrominated Compound
Caption: Characteristic 1:2:1 isotopic cluster for a molecule containing two bromine atoms.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] It should be protected from moisture.
-
Stability: It is stable under recommended storage conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]
-
Safety Precautions: Although specific toxicological data is unavailable for this compound, related halogenated and nitrated pyridines can be harmful if swallowed, and cause skin, eye, and respiratory irritation.[4][6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile is a chemical intermediate with significant potential, defined by its unique array of functional groups. This guide has outlined its core physical properties, moving from established data to expert-predicted characteristics in spectroscopy and solubility. The provided protocols offer a robust framework for researchers to validate these properties in their own laboratories, ensuring both the quality of their materials and the integrity of their subsequent research. A thorough understanding of these foundational characteristics is the first step toward successfully employing this versatile building block in the synthesis of novel pharmaceuticals and advanced materials.
References
-
Royal Society of Chemistry. Supplementary Information. [Link][7]
-
PubChem. 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748. [Link][6]
Sources
- 1. 2,6-Dibromo-4-trifluoromethyl-nicotinonitrile | 1416373-32-4 [sigmaaldrich.com]
- 2. 2,6-Dibromo-4-trifluoromethyl-nicotinonitrile | 1416373-32-4 [sigmaaldrich.com]
- 3. 1416373-32-4|2,6-Dibromo-4-(trifluoromethyl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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